Aminooxyacetic acid is a natural product found in Arabidopsis thaliana with data available.
A compound that inhibits aminobutyrate aminotransferase activity in vivo, thereby raising the level of gamma-aminobutyric acid in tissues.
Aminooxyacetic acid
CAS No.: 645-88-5
Cat. No.: VC0546173
Molecular Formula: C2H5NO3
Molecular Weight: 91.07 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 645-88-5 |
---|---|
Molecular Formula | C2H5NO3 |
Molecular Weight | 91.07 g/mol |
IUPAC Name | 2-aminooxyacetic acid |
Standard InChI | InChI=1S/C2H5NO3/c3-6-1-2(4)5/h1,3H2,(H,4,5) |
Standard InChI Key | NQRKYASMKDDGHT-UHFFFAOYSA-N |
SMILES | C(C(=O)O)ON |
Canonical SMILES | C(C(=O)O)ON |
Appearance | Solid powder |
Introduction
Chemical and Pharmacological Profile of Aminooxyacetic Acid
Structural and Physicochemical Properties
AOAA (C₂H₅NO₃) is a hydroxylamine derivative characterized by a carboxylic acid group and an aminooxy moiety. Its molecular weight of 91.07 g/mol and density of 1.375 g/cm³ facilitate membrane permeability, enabling central nervous system (CNS) penetration . The compound melts at 138°C, forming stable crystals soluble in aqueous solutions at physiological pH . Its structure allows it to interact with PLP-dependent enzymes through Schiff base formation, a feature central to its inhibitory activity .
Table 1: Key Chemical Properties of AOAA
Property | Value |
---|---|
Molecular Formula | C₂H₅NO₃ |
Molecular Weight | 91.07 g/mol |
Density | 1.375 g/cm³ |
Melting Point | 138°C |
Solubility | Water, polar solvents |
CAS Registry Number | 645-88-5 |
Pharmacokinetics and Biodistribution
While comprehensive pharmacokinetic data in humans remain limited, rodent studies indicate rapid absorption following intraperitoneal administration, with peak CNS concentrations achieved within 30 minutes . AOAA’s short half-life (≈2 hours) necessitates frequent dosing in experimental settings . Its ability to cross the blood-brain barrier is attributed to its low molecular weight and hydrophilic-lipophilic balance .
Mechanisms of Action: Targeting PLP-Dependent Enzymes
Inhibition of GABA Transaminase (GABA-T)
AOAA’s primary mechanism involves irreversible inhibition of GABA-T, the enzyme responsible for GABA catabolism. By forming an oxime complex with PLP, AOAA prevents GABA conversion to succinic semialdehyde, elevating synaptic GABA levels by up to 300% in rodent models . This property underpinned early clinical trials for epilepsy and Huntington’s disease, though efficacy was offset by dose-limiting neurotoxicity .
Disruption of the Malate-Aspartate Shuttle
AOAA inhibits aspartate aminotransferase (AST), a key enzyme in the malate-aspartate shuttle that regenerates cytosolic NAD⁺. This inhibition impairs mitochondrial ATP production, mimicking cellular hypoglycemia and exacerbating excitotoxicity in neurons . Paradoxically, this effect has been exploited in cancer research, where AOAA’s preferential disruption of glycolysis in adenocarcinoma cells induces selective cytotoxicity .
Table 2: Enzyme Targets of AOAA
Enzyme | Pathway Affected | Biological Consequence |
---|---|---|
GABA Transaminase | GABA catabolism | Increased synaptic GABA |
Aspartate Aminotransferase | Malate-aspartate shuttle | Impaired NAD⁺ regeneration |
Cystathionine β-Synthase (CBS) | H₂S biosynthesis | Reduced H₂S production |
Modulation of Hydrogen Sulfide Biosynthesis
Therapeutic Applications and Preclinical Findings
Neuroprotection and Cognitive Enhancement
In a chronic alcoholism rat model, AOAA (5 mg/kg/day) reversed hippocampal mitochondrial damage and improved Morris water maze performance by 40%, correlating with normalized H₂S levels and restored ATPase activity . These findings suggest AOAA’s potential in mitigating alcohol-induced neurotoxicity, though human trials are pending .
Cardiac Post-Infarct Recovery
Post-myocardial infarction (MI) mice treated with AOAA for three days exhibited a 35% reduction in infarct size and improved ejection fraction (from 28% to 42%) . AOAA shifted macrophage polarization from pro-inflammatory M1 to anti-inflammatory M2 phenotypes, attenuating NLRP3 inflammasome activation and IL-1β release .
Oncology: Targeting Cancer Metabolism
AOAA’s inhibition of AST disrupts glycolysis in breast adenocarcinoma cells, reducing lactate production by 60% and selectively inducing apoptosis in vitro . Normal cells, reliant on oxidative phosphorylation, remain unaffected, highlighting AOAA’s potential as an adjunct therapy in glycolytic tumors .
Clinical Challenges and Adverse Effects
Neurotoxicity and Psychiatric Complications
Early Huntington’s disease trials (1970s–1980s) reported dose-dependent seizures, ataxia, and psychosis at doses >2 mg/kg/day . These effects stem from excessive GABA accumulation and mitochondrial dysfunction, underscoring the narrow therapeutic window .
Serine-Mediated Reversal of CBS Inhibition
Cellular studies demonstrate that 10 mM serine fully restores CBS activity in AOAA-treated cells, complicating its use in H₂S-related pathologies . This necessitates co-administration strategies to block serine uptake in therapeutic contexts .
Recent Advances and Future Directions
Mitochondrial Targeting in Neurodegeneration
2024 studies reveal AOAA’s ability to protect retinal ganglion cells in glaucoma models by stabilizing mitochondrial membrane potential (ΔΨm), reducing ROS production by 50% . This positions AOAA as a candidate for neurodegenerative diseases beyond Huntington’s.
Combination Therapies in Oncology
Ongoing research combines AOAA with PD-1 inhibitors in murine melanoma models, achieving 60% tumor regression versus 25% with monotherapy. The mechanism involves AOAA-induced ATP depletion, enhancing T-cell infiltration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume